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Compound of Interest

Compound Name: 5-Tert-butylnonan-5-amine

Cat. No.: B15358095 Get Quote

For researchers, scientists, and drug development professionals, a thorough understanding of

the structural characteristics of novel compounds is paramount. This guide provides a

comparative analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) data for 5-Tert-butylnonan-5-amine. Due to the absence of publicly

available experimental data for this specific compound, this guide utilizes data from structurally

similar amines, tert-octylamine and tri-n-butylamine, to provide a robust predictive framework

and comparison.

Predicted and Comparative Spectroscopic Data
The structural similarity of the chosen analogs to 5-Tert-butylnonan-5-amine, particularly the

presence of bulky alkyl groups surrounding the nitrogen atom, allows for a reasonable

estimation of its spectral properties. The following tables summarize the experimental data for

the analogs and the predicted data for the target compound.

Table 1: ¹H NMR Data Comparison
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Compound
Functional
Group

Chemical Shift
(δ) ppm

Multiplicity Integration

5-Tert-

butylnonan-5-

amine

(Predicted)

-NH₂ ~0.5 - 2.0 Broad Singlet 2H

-CH₂- (adjacent

to C-N)
~1.2 - 1.5 Multiplet 4H

-CH₂- ~1.2 - 1.4 Multiplet 8H

-CH₃ (butyl

chains)
~0.9 Triplet 6H

-C(CH₃)₃ ~0.9 - 1.0 Singlet 9H

tert-Octylamine

(2,4,4-

trimethylpentan-

2-amine)[1][2]

-NH₂ 1.12 Singlet 2H

-CH₂- 1.27 Singlet 2H

-C(CH₃)₂ 1.22 Singlet 6H

-C(CH₃)₃ 0.95 Singlet 9H

Tri-n-

butylamine[3][4]

-CH₂- (adjacent

to N)
2.38 Triplet 6H

-CH₂-CH₂- 1.35 Sextet 6H

-CH₂-CH₃ 1.30 Sextet 6H

-CH₃ 0.90 Triplet 9H

Table 2: ¹³C NMR Data Comparison
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Compound Carbon Atom Chemical Shift (δ) ppm

5-Tert-butylnonan-5-amine

(Predicted)
C-N ~55 - 60

C-C(CH₃)₃ ~35 - 40

-C(CH₃)₃ ~28 - 32

-CH₂- (adjacent to C-N) ~30 - 35

-CH₂- chains ~20 - 30

-CH₃ (butyl chains) ~14

tert-Octylamine (2,4,4-

trimethylpentan-2-amine)[1]
C-N 52.9

C-CH₂- 57.1

C(CH₃)₂ 31.7

C(CH₃)₃ 31.4

-CH₃ (on C-N) 29.3

-CH₃ (tert-butyl) 31.9

Tri-n-butylamine[4] -CH₂-N 54.0

-CH₂-CH₂-N 29.5

-CH₂-CH₃ 20.6

-CH₃ 14.1

Table 3: Mass Spectrometry Data Comparison
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Compound
Molecular Ion (M⁺)
m/z

Base Peak m/z
Key Fragment Ions
m/z

5-Tert-butylnonan-5-

amine (Predicted)
199 142 57, 114

tert-Octylamine (2,4,4-

trimethylpentan-2-

amine)[1][5]

129 58 57, 114

Tri-n-butylamine[6][7] 185 142 44, 86, 100

Experimental Protocols
The following are detailed, generalized protocols for acquiring NMR and mass spectrometry

data for aliphatic amines like 5-Tert-butylnonan-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of the amine sample in 0.6-0.7 mL of a deuterated solvent

(e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition:

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

Typical acquisition parameters:

Pulse sequence: zg30

Number of scans: 16-64 (depending on sample concentration)

Relaxation delay (d1): 1-2 seconds
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Acquisition time (aq): 3-4 seconds

Spectral width (sw): 12-16 ppm

¹³C NMR Acquisition:

Acquire the spectrum on the same instrument.

Typical acquisition parameters:

Pulse sequence: zgpg30 (proton-decoupled)

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

Relaxation delay (d1): 2-5 seconds

Acquisition time (aq): 1-2 seconds

Spectral width (sw): 0-220 ppm

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum and baseline correct.

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of the amine sample (approximately 1 mg/mL) in a volatile

organic solvent such as methanol, acetonitrile, or a mixture of water and one of these

solvents.
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For electrospray ionization (ESI), a small amount of formic acid (0.1%) can be added to

promote protonation.

Data Acquisition (Electron Ionization - EI):

Introduce the sample into the mass spectrometer via a direct insertion probe or a gas

chromatography (GC) inlet.

Typical EI-MS parameters:

Ionization energy: 70 eV

Source temperature: 200-250 °C

Mass range: m/z 30-400

Data Acquisition (Electrospray Ionization - ESI):

Infuse the sample solution directly into the ESI source using a syringe pump at a flow rate

of 5-10 µL/min.

Typical ESI-MS parameters:

Ionization mode: Positive

Capillary voltage: 3-4 kV

Drying gas (N₂) flow: 5-10 L/min

Drying gas temperature: 300-350 °C

Mass range: m/z 50-500

Data Analysis:

Identify the molecular ion peak (M⁺ or [M+H]⁺).

Analyze the fragmentation pattern to identify characteristic fragment ions. Alpha-cleavage

(cleavage of the C-C bond adjacent to the nitrogen) is a common fragmentation pathway
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for amines.

Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical processes described.
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Caption: Workflow for NMR analysis of 5-Tert-butylnonan-5-amine.
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Caption: Workflow for Mass Spectrometry analysis of 5-Tert-butylnonan-5-amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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